molecular formula C14H11NO3 B015312 2-Methyl-5-nitrobenzophenone CAS No. 39272-00-9

2-Methyl-5-nitrobenzophenone

Cat. No. B015312
CAS RN: 39272-00-9
M. Wt: 241.24 g/mol
InChI Key: MUUCOWULQJLJNZ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzophenone is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like ethanol, acetone, and chloroform. The compound is also known as Michler's ketone and is used in the synthesis of various organic compounds.

Scientific Research Applications

Organic Synthesis

“2-Methyl-5-nitrobenzophenone” is used in organic synthesis . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Crystal Growth

The compound has been used in the growth of 2-amino-5-nitrobenzophenonium picrate (ANBP) crystals . The crystals were grown by slow evaporation solution growth technique from a mixed solvent system of ethanol–chloroform–acetic acid .

Nuclear Magnetic Resonance Analysis

The 1H and 13C signals of the grown crystal are identified by the nuclear magnetic resonance analyses . This helps in understanding the structure and properties of the crystal .

Fourier Transformed Infrared Spectroscopy

Fourier transformed infrared spectroscopy confirms the presence of characteristic functional groups present in the grown crystal . This is crucial in understanding the molecular structure and chemical bonding of the crystal .

Powder X-ray Diffraction

Powder X-ray diffraction was carried out to determine the structure and crystallinity of the grown crystals . The crystal belongs to the monoclinic system .

Thermogravimetric and Differential Thermal Analysis

Thermogravimetric and differential thermal analysis studies reveal no decomposition up to the melting point . This provides insights into the thermal stability of the crystal .

Scanning Electron Microscopy

The surface morphology of the as-grown crystals was studied by scanning electron microscopy . This helps in understanding the surface structure and texture of the crystal .

Anti-malarial Agent Synthesis

2-Amino-5-nitrobenzophenone was used in the synthesis of [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, which is an anti-malarial agent .

properties

IUPAC Name

(2-methyl-5-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-10-7-8-12(15(17)18)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUCOWULQJLJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399357
Record name 2-METHYL-5-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitrobenzophenone

CAS RN

39272-00-9
Record name 2-METHYL-5-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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